N-[(3,3-difluorocyclobutyl)methyl](tert-butoxy)carbohydrazide
Description
N-(3,3-Difluorocyclobutyl)methylcarbohydrazide is a fluorinated carbohydrazide derivative characterized by a 3,3-difluorocyclobutylmethyl substituent and two tert-butoxycarbonyl (Boc) protecting groups. The cyclobutyl ring introduces steric constraints and electronic effects due to the geminal difluoro substituents, which influence reactivity and stability. This compound is synthesized via aqueous zinc-mediated addition reactions, a method validated for analogous structures (e.g., 5d, 5k, 5f) .
Properties
IUPAC Name |
tert-butyl N-amino-N-[(3,3-difluorocyclobutyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14(13)6-7-4-10(11,12)5-7/h7H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFQHCEZMTMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC(C1)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)methylcarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with 3,3-difluorocyclobutylmethyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(3,3-difluorocyclobutyl)methylcarbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)methylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbohydrazides.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)methylcarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)methylcarbohydrazide involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Stability Comparison
- NMR Profiles : The target compound’s 1H NMR would feature distinct resonances for the cyclobutyl protons (e.g., complex splitting from geminal fluorines) and the tert-butyl groups (δ ~1.45 ppm). This contrasts with aromatic analogs, which show clear aromatic multiplet signals (δ 6.7–7.8 ppm) .
- Stability : The tert-butoxy groups confer hydrolytic stability under basic conditions, as demonstrated in analogs like 5m (pyridin-3-ylmethyl derivative) . Fluorination may further enhance stability against oxidative degradation.
Research Implications
The unique fluorinated aliphatic core of N-(3,3-difluorocyclobutyl)methylcarbohydrazide positions it as a promising candidate for:
Medicinal Chemistry : Fluorination often improves pharmacokinetic properties (e.g., bioavailability, half-life) compared to chlorinated or methoxylated analogs .
Material Science : The cyclobutyl scaffold’s rigidity may aid in designing stable metal-organic frameworks (MOFs) or catalysts.
Biological Activity
N-(3,3-Difluorocyclobutyl)methylcarbohydrazide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.
- Chemical Formula : C11H17F2N3O4
- CAS Number : 1363382-41-5
- Molecular Weight : 265.26 g/mol
- IUPAC Name : 1-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluorocyclobutane-1-carboxylic acid
Antimicrobial Activity
Research has shown that compounds similar to N-(3,3-difluorocyclobutyl)methylcarbohydrazide exhibit significant antimicrobial properties. A study on azole derivatives indicated that modifications in the hydrazide structure can enhance antimicrobial efficacy against various bacterial strains.
| Compound | Activity (μg/ml) | Bacterial Strain |
|---|---|---|
| Compound A | 100 | E. coli |
| Compound B | 100 | S. aureus |
| N-(3,3-difluorocyclobutyl)methylcarbohydrazide | TBD | TBD |
Note: Further studies are needed to establish specific activity levels for this compound against various strains.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazide derivatives has been documented in multiple studies. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. The exact mechanism of action for N-(3,3-difluorocyclobutyl)methylcarbohydrazide remains to be elucidated but may involve modulation of signaling pathways related to inflammation.
Anticancer Activity
Preliminary investigations suggest that the compound may possess anticancer properties. Similar hydrazide derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives with similar structural motifs were tested against various cancer types, demonstrating IC50 values in the low micromolar range.
| Study Reference | Cancer Type | IC50 (μM) |
|---|---|---|
| Study 1 | Breast | 5.0 |
| Study 2 | Lung | 7.5 |
| N-(3,3-difluorocyclobutyl)methylcarbohydrazide | TBD | TBD |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal explored the antimicrobial activity of various hydrazides against clinical isolates of bacteria. The findings indicated that modifications in the hydrazide moiety could significantly enhance antibacterial potency.
- Case Study on Anti-inflammatory Properties : In vitro studies demonstrated that certain hydrazides effectively reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role for N-(3,3-difluorocyclobutyl)methylcarbohydrazide in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
